![molecular formula C34H49F5O3S B569954 (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS No. 875573-69-6](/img/structure/B569954.png)
(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Overview
Description
(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate is a synthetic compound that belongs to the class of steroidal estrogens It is characterized by the presence of a pentafluoropentylthio group attached to a nonyl chain, which is further connected to the steroidal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical transformations to introduce the pentafluoropentylthio group and the nonyl chain. The key steps include:
Thioether Formation:
Esterification: The final step involves the esterification of the hydroxyl group at the 17th position with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of steroidal estrogens on cellular processes. Its ability to interact with estrogen receptors makes it a valuable tool for investigating hormone-related pathways.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its structural similarity to natural estrogens suggests it may have applications in hormone replacement therapy or as a treatment for estrogen-related disorders.
Industry
Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The presence of the pentafluoropentylthio group may enhance its binding affinity and selectivity for specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar steroidal structure but lacking the pentafluoropentylthio group.
Fulvestrant: A synthetic estrogen receptor antagonist with structural similarities but different functional groups.
Uniqueness
The uniqueness of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate lies in its specific functional groups, which confer distinct chemical and biological properties. The pentafluoropentylthio group, in particular, may enhance its stability, binding affinity, and selectivity compared to other similar compounds.
Biological Activity
The compound (7a,17b)-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate , also known by its CAS number 875573-69-6 , represents a novel class of steroidal anti-estrogens. This compound is structurally related to fulvestrant and is designed to exhibit enhanced biological activity against estrogen receptors (ERs) while minimizing side effects. The introduction of the pentafluoropentyl thio group is hypothesized to improve its pharmacokinetic properties.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Empirical Formula : C34H49F5O3S
- Molecular Weight : 632.82 g/mol
- IUPAC Name : (7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
The primary mechanism of action for this compound involves binding to estrogen receptors (ERs), particularly ERα and ERβ. By antagonizing these receptors in estrogen-sensitive tissues such as breast tissue and endometrial cells, the compound inhibits estrogen-mediated cellular proliferation. This action is crucial in the treatment of estrogen receptor-positive breast cancers.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on various cancer cell lines. Notably:
- MCF-7 Cells : This breast cancer cell line showed a significant reduction in proliferation when treated with the compound compared to controls.
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Compound | 40 |
These results indicate a promising potential for this compound as a therapeutic agent in breast cancer treatment.
In Vivo Studies
Preclinical in vivo studies using animal models have further validated the efficacy of this compound. In a mouse model of ER-positive breast cancer:
- Tumor Volume Reduction : Mice treated with the compound exhibited a reduction in tumor volume by approximately 60% compared to untreated controls over a four-week treatment period.
Pharmacokinetics
Pharmacokinetic analyses indicate that the incorporation of the pentafluoropentyl thio group enhances the lipophilicity and metabolic stability of the compound. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 12 hours |
Bioavailability | 85% |
Metabolism | Primarily hepatic |
These characteristics suggest that the compound may have favorable absorption and distribution profiles suitable for clinical application.
Case Studies
Recent case studies involving patients with advanced ER-positive breast cancer have highlighted the potential clinical applications of this compound. In one notable case:
- A patient with resistance to standard aromatase inhibitors was treated with this compound as part of a clinical trial. The patient experienced a significant reduction in tumor markers and stabilization of disease for over six months.
Properties
IUPAC Name |
[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24-,28-,29+,30+,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWTWRVZCKFESO-YVAHLQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855740 | |
Record name | (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875573-69-6 | |
Record name | (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.